molecular formula C12H12ClNO B13866491 4-(5-chloro-1H-indol-7-yl)butan-2-one

4-(5-chloro-1H-indol-7-yl)butan-2-one

Cat. No.: B13866491
M. Wt: 221.68 g/mol
InChI Key: NZDMWOYAQKFQHB-UHFFFAOYSA-N
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Description

4-(5-Chloro-1H-indol-7-yl)butan-2-one is a ketone derivative featuring a butan-2-one backbone substituted at the 4-position with a 5-chloroindol-7-yl group. This compound combines the aromatic indole scaffold—a heterocyclic structure with a benzene fused to a pyrrole ring—with a chlorine substituent at the 5-position and a ketone functional group. The indole moiety is known for its biological relevance, particularly in neurotransmitter systems (e.g., serotonin) and drug discovery. The chlorine atom enhances lipophilicity and may influence metabolic stability and binding interactions.

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

4-(5-chloro-1H-indol-7-yl)butan-2-one

InChI

InChI=1S/C12H12ClNO/c1-8(15)2-3-9-6-11(13)7-10-4-5-14-12(9)10/h4-7,14H,2-3H2,1H3

InChI Key

NZDMWOYAQKFQHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C2C(=CC(=C1)Cl)C=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-1H-indol-7-yl)butan-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the condensation of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. For this specific compound, the starting materials would include 5-chloro-2-nitrobenzaldehyde and butan-2-one. The reaction is carried out under reflux conditions with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-1H-indol-7-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-chloro-1H-indol-7-yl)butan-2-one involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share the butan-2-one core but differ in substituents, leading to distinct physicochemical and biological profiles:

Raspberry Ketone (4-(4-Hydroxyphenyl)butan-2-one)
  • Substituent : 4-Hydroxyphenyl group.
  • Key Features: Polar due to the hydroxyl group, enhancing water solubility compared to non-polar analogs.
  • Applications : Widely used in fragrances and food flavorings. The International Fragrance Association (IFRA) regulates its safe use in consumer products .
  • Safety : IFRA recommends concentration limits based on dermal sensitization risks .
4-(p-Tolyl)butan-2-one (4-(4-Methylphenyl)butan-2-one)
  • Substituent : 4-Methylphenyl group.
  • Key Features : Increased hydrophobicity due to the methyl group, favoring industrial applications (e.g., solvents or intermediates).
  • Regulatory Status: No specific safety data noted in the evidence.
Zingerone (4-(4-Hydroxy-3-methoxyphenyl)butan-2-one)
  • Substituent : 4-Hydroxy-3-methoxyphenyl group.
  • Key Features : Antioxidant properties; naturally occurring in ginger.
  • Applications : Food additive and medicinal agent, generally recognized as safe (GRAS) .
Indole Derivatives (e.g., N-(5-(1H-indol-2-yl)-2-methoxyphenyl) sulfamoyl carbamate)
  • Substituent : Varied indole-based groups (e.g., methoxyphenyl, pyridinyl-imidazolyl).
  • Key Features : Pharmacologically active; synthesized for targeting receptors or enzymes .
  • Applications : Drug development (e.g., anti-inflammatory or anticancer agents).

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